molecular formula C9H9FO B6260343 1-(2-fluorophenyl)prop-2-en-1-ol CAS No. 58824-51-4

1-(2-fluorophenyl)prop-2-en-1-ol

Cat. No.: B6260343
CAS No.: 58824-51-4
M. Wt: 152.2
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Description

1-(2-Fluorophenyl)prop-2-en-1-ol is a fluorinated allylic alcohol featuring a propenol chain attached to a 2-fluorophenyl group. This compound is of interest in organic synthesis due to the reactive enol moiety and the electron-withdrawing fluorine substituent, which can modulate both electronic and steric properties. Its applications span pharmaceutical intermediates, ligands for catalysis, and precursors for heterocyclic compounds. Synthetically, it is often prepared via Grignard addition to fluorinated ketones or through nucleophilic substitution reactions .

Properties

CAS No.

58824-51-4

Molecular Formula

C9H9FO

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with propargyl alcohol in the presence of a base, followed by reduction of the resulting propargyl alcohol derivative . Another method includes the use of Grignard reagents, where 2-fluorophenylmagnesium bromide reacts with propenal to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form strong bonds with biological molecules. This can lead to the inhibition of specific enzymes or receptors, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 1-(2-fluorophenyl)prop-2-en-1-ol vary in substituents on the phenyl ring, the presence of additional functional groups, and halogenation patterns. Below is a detailed comparison:

Substituent Effects on the Phenyl Ring

  • 1-(4-(Benzo[d][1,3]dioxol-5-yl)-2-fluorophenyl)prop-2-en-1-ol (S8a) :
    This analog incorporates a benzo-dioxol group at the 4-position of the fluorophenyl ring. The bulky substituent reduces synthetic yield (38% vs. typical yields of 50–70% for simpler derivatives) but enhances π-π stacking interactions in solid-state structures .
  • 1-(2-Aminophenyl)prop-2-en-1-ol: Replacing fluorine with an amino group introduces strong electron-donating effects, facilitating annulation reactions. However, the amino group’s basicity may complicate purification compared to the inert fluorine in the parent compound .

Halogenation and Reactivity

  • 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one :
    The addition of chlorine atoms increases molecular weight (367.2 g/mol vs. 166.17 g/mol for the parent compound) and lipophilicity. Dichloro derivatives often exhibit enhanced stability but lower solubility in polar solvents .

Functional Group Modifications

  • (E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]-piperazin-1-yl}prop-2-en-1-ol :
    Incorporation of a piperazine ring and dual fluorophenyl groups increases structural complexity (MW: 462.52 g/mol). The E-configuration about the double bond and intramolecular hydrogen bonding (C–H···F/O) enhance crystalline packing, as evidenced by its orthorhombic crystal system (P212121) .
  • 1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one: The hydroxyl group at the 2-position introduces hydrogen-bonding capability, improving aqueous solubility but reducing thermal stability compared to non-hydroxylated analogs .

Physicochemical and Structural Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound C₉H₉FO 166.17 Allylic alcohol, E/Z isomerism possible
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one C₁₅H₁₀Cl₂FO 367.2 Lipophilic, dichloro substitution
(E)-3-(2-Ethoxyphenyl)-piperazine derivative C₂₈H₂₈F₂N₂O₂ 462.52 Orthorhombic crystal system, hydrogen-bonded network
1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one C₁₅H₁₁FO₂ 242.25 Hydroxyl group enhances solubility

Key Research Findings

Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes transition states in annulation reactions, enabling higher regioselectivity compared to chloro or bromo analogs .

Crystallinity : Fluorophenyl derivatives with planar structures (e.g., E-configuration) exhibit superior crystallinity due to intermolecular C–H···F interactions, aiding in X-ray structure determination .

Reactivity : Allylic alcohols like this compound undergo smooth oxidation to ketones or participate in cycloadditions, whereas propargyl analogs (e.g., prop-2-yn-1-ol derivatives) require protective groups to prevent polymerization .

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